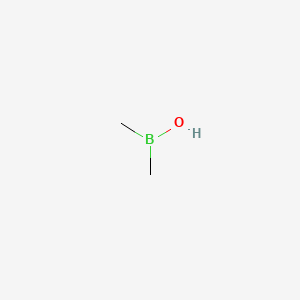

Dimethylborinic acid

Description

Properties

CAS No. |

13061-97-7 |

|---|---|

Molecular Formula |

C2H7BO |

Molecular Weight |

57.89 g/mol |

IUPAC Name |

dimethylborinic acid |

InChI |

InChI=1S/C2H7BO/c1-3(2)4/h4H,1-2H3 |

InChI Key |

HWEKVSRZLQDNFL-UHFFFAOYSA-N |

SMILES |

B(C)(C)O |

Canonical SMILES |

B(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Dimethylborinic Acid (CAS 13061-97-7): Technical Guide & Application Profile

Executive Summary

Dimethylborinic acid (CAS 13061-97-7) is an organoboron compound with the formula

Due to its tendency to dehydrate into its anhydride (tetramethyldiboroxane) or oxidize, it is frequently generated in situ or handled under strictly anhydrous, inert conditions. This guide outlines the physicochemical profile, synthesis protocols, and mechanistic applications of this compound in drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 13061-97-7 |

| Molecular Formula | |

| Molecular Weight | 57.89 g/mol |

| Structure | |

| Physical State | Volatile liquid / Low-melting solid (often handled as solution) |

| Stability | Air-sensitive; hygroscopic.[2] Exists in equilibrium with anhydride (Tetramethyldiboroxane). |

| Acidity (Lewis) | Stronger Lewis acid than boronic acids due to reduced electron donation from only one hydroxyl group. |

| Solubility | Soluble in THF, diethyl ether, dichloromethane; reacts with water/protic solvents. |

Synthesis & Preparation Protocol

Methodology: The most reliable synthesis involves the controlled addition of methylmagnesium bromide (Grignard reagent) to trimethyl borate, followed by selective hydrolysis. This protocol avoids the use of pyrophoric trimethylborane.

Protocol: Grignard-Mediated Synthesis

Reagents:

-

Trimethyl borate (

), anhydrous -

Methylmagnesium bromide (

), 3.0 M in diethyl ether -

Anhydrous Diethyl ether (

) -

Hydrochloric acid (

), 1 M aqueous solution

Workflow:

-

Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

. -

Borate Charge: Add Trimethyl borate (1.0 equiv) and anhydrous

(0.5 M concentration relative to borate) to the flask. Cool to -78°C (dry ice/acetone bath). -

Grignard Addition: Charge the addition funnel with

(2.0 equiv). Add dropwise over 60 minutes, maintaining internal temperature below -70°C. Critical: Slow addition prevents over-alkylation to trimethylborane. -

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate of magnesium salts will form.[3]

-

Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with 1 M

(slight excess). Vigorous stirring is required to hydrolyze the intermediate borinic ester ( -

Extraction: Separate the organic layer. Extract the aqueous layer twice with

. -

Isolation: Combine organic layers, dry over

, and filter. -

Concentration: Remove solvent under reduced pressure (carefully, as the product is volatile). The residue is this compound, often used immediately or stored as a stock solution in THF.

Synthesis Logic Diagram

Figure 1: Step-wise synthesis of this compound via Grignard alkylation.

Mechanistic Applications in Drug Discovery[5]

Serine Protease Inhibition

This compound and its derivatives function as Transition State Analogues (TSAs) . Unlike standard competitive inhibitors, they form a reversible covalent bond with the active site serine residue of enzymes such as

Mechanism of Action:

-

Binding: The trigonal planar boron atom (

) enters the active site. -

Attack: The nucleophilic hydroxyl oxygen of the catalytic serine attacks the empty p-orbital of the boron.

-

Transition State Mimicry: The boron geometry changes from trigonal planar (

) to tetrahedral (

Advantage over Boronic Acids:

While boronic acids (

-

Increases lipophilicity , improving membrane permeability.

-

Provides an additional handle for Hydrophobic Interactions within the enzyme pocket (S1' or S2 subsites), potentially enhancing specificity.

Inhibition Pathway Diagram

Figure 2: Mechanism of Serine Protease inhibition by this compound, forming a stable tetrahedral adduct.

Synthetic Utility: Methyl Transfer

Beyond biology, this compound serves as a methylating agent in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type).

-

Reaction:

-

Utility: While methylboronic acid is more common, this compound can theoretically transfer two methyl groups under specific oxidative conditions, or serve as a more atom-economical reagent in specialized cycles.

-

Catalyst Systems: typically requires

or

Safety & Handling Protocol

Warning: Organoboron compounds, particularly lower alkyl derivatives, can be pyrophoric or highly flammable.

-

Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

-

Moisture Sensitivity: The B-C bond is stable to water, but the B-OH functionality can dehydrate. Keep anhydrous to maintain stoichiometry.

-

Storage: Store at -20°C. Solutions in THF are more stable than the neat acid.

-

Spill Control: Do not use water. Use dry sand or Class D fire extinguishers for organometallic fires.

References

-

Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics.

-

Lanthier, G. F., & Graham, W. A. G. (1969).[4] Hydrogen bonding in this compound. Inorganic Chemistry.

-

Smoum, R., et al. (2012). Boron-containing compounds as protease inhibitors. Chemical Reviews.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Tundel, R. E., et al. (2012). Chemistry of Borinic Acids: Synthesis and Applications. Aldrichimica Acta.

Sources

difference between dimethylborinic acid and methylboronic acid

Executive Summary: The Mono- vs. Di-Substituted Divergence

In organoboron chemistry, the distinction between Methylboronic Acid (MBA) and Dimethylborinic Acid (DMBA) is not merely a matter of one additional methyl group. It represents a fundamental shift in Lewis acidity, oxidative stability, and biological reactivity.

For the drug development professional, MBA (

This guide dissects these differences, providing self-validating protocols for their synthesis, analysis, and application.

Structural & Physicochemical Divergence

The core difference lies in the coordination environment of the boron atom. Boron acts as a Lewis acid due to its vacant

Table 1: Comparative Physicochemical Profile[1]

| Feature | Methylboronic Acid (MBA) | This compound (DMBA) |

| Formula | ||

| Hybridization | ||

| Electronic Effect | One (+I) Methyl group | Two (+I) Methyl groups (Lower Lewis Acidity) |

| Oxidative Stability | High (Shelf-stable solid) | Low (Air-sensitive, often pyrophoric precursors) |

| State (RT) | White Solid | Liquid / Low-melting solid (often exists as anhydride) |

| ~10.4 | ~11-12 (Estimated; higher due to +I effect) | |

| Primary Application | Cross-coupling, Carbohydrate sensors | Serine protease inhibition, Organocatalysis |

Electronic Modulation

The addition of the second methyl group in DMBA exerts a stronger positive inductive effect (+I) compared to MBA. This increases the electron density at the boron center, slightly raising the energy of the empty

The Anhydride Equilibrium

Unlike carboxylic acids, organoboron acids dehydrate spontaneously.

-

MBA dehydrates to form a cyclic trimer called a Boroxine (

). -

DMBA dehydrates to form a dimeric Borinic Anhydride (

). -

Operational Insight: When calculating stoichiometry for DMBA reactions, assume the material is the anhydride unless freshly hydrolyzed.

Analytical Differentiation: NMR

NMR is the gold standard for distinguishing these species. The chemical shift is governed by the shielding provided by oxygen ligands. Replacing an oxygen (in MBA) with a carbon (in DMBA) deshields the nucleus, moving the signal downfield.Table 2: NMR Diagnostic Shifts (Standard: ppm)

| Species | Chemical Shift ( | Interpretation |

| Methylboronic Acid | 29 - 33 | Moderate shielding by two Oxygen atoms. |

| This compound | 45 - 55 | Reduced shielding (only one Oxygen); Distinct Downfield shift. |

| Tetrahedral Adduct | 0 - 10 | Formation of boronate anion (e.g., upon binding serine or fluoride). |

Expert Tip: If you observe a signal near 86 ppm , your sample has oxidized/disproportionated to Trimethylborane (highly pyrophoric) or you have unreacted starting material. A signal at 18 ppm indicates complete oxidation to Trimethylborate .

Biological Mechanism: The Serine Trap

Both acids are potent inhibitors of serine proteases (e.g., chymotrypsin, thrombin, proteasome), but they function via distinct steric modes. They act as Transition State Analogues , trapping the active site serine hydroxyl in a reversible covalent adduct.

Mechanism of Action

The active site serine attacks the electrophilic boron. The resulting tetrahedral geometry mimics the high-energy intermediate of peptide bond hydrolysis.

-

MBA Adduct: Forms a mono-alkyl, di-hydroxyl tetrahedral complex.

-

DMBA Adduct: Forms a di-alkyl, mono-hydroxyl tetrahedral complex.

The DMBA adduct is often more hydrolytically stable in the enzyme pocket due to the hydrophobic effect of the two methyl groups excluding water, but it requires a more spacious "S1" pocket to accommodate the second methyl group.

Figure 1: Comparative mechanism of serine protease inhibition. Both species trap the enzyme in a tetrahedral conformation, but DMBA introduces greater steric bulk and lipophilicity.

Experimental Protocols

Safety Pre-read (Critical)

-

DMBA Precursors: Trimethylborane is a gas and pyrophoric . Methylmagnesium bromide is water-reactive.

-

Oxidation: DMBA oxidizes rapidly in air. All reactions must be performed under Argon/Nitrogen using Schlenk line techniques.

Synthesis of this compound (The "Controlled Grignard")

Objective: Selective di-alkylation of trimethyl borate without over-alkylation to the pyrophoric trimethylborane.

Reagents:

-

Trimethyl borate (

) [1.0 equiv] -

Methylmagnesium bromide (

, 3.0M in ether) [2.0 equiv] -

Anhydrous Diethyl Ether or THF

-

HCl (2M, aqueous)

Protocol:

-

Setup: Flame-dry a 500mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

-

Solvation: Add Trimethyl borate (10.4 g, 100 mmol) and 100 mL anhydrous ether. Cool to -78°C (Dry ice/Acetone bath). Cooling is critical to prevent over-alkylation.

-

Addition: Add MeMgBr (200 mmol) dropwise over 2 hours.

-

Why? Slow addition ensures the concentration of Grignard is low relative to the borate, favoring stepwise substitution.

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) overnight. A white precipitate (

) will form. -

Hydrolysis (The Danger Zone): Cool back to 0°C. Add 2M HCl dropwise.

-

Caution: Exothermic. This hydrolyzes the borinic ester to the acid.

-

-

Extraction: Separate the organic layer. Wash with brine.

-

Isolation: Dry over

and concentrate under reduced pressure at low temperature.-

Note: DMBA is volatile. Do not apply high vacuum for extended periods. It will likely exist as the liquid anhydride.

-

Synthesis of Methylboronic Acid (Standard)

Objective: Mono-alkylation.

Protocol Adjustment: Use 1.0 equiv of MeMgBr at -78°C . Following hydrolysis, the product is a solid and can be recrystallized from water/acetone, making it significantly easier to handle than DMBA.

Applications in Drug Discovery

Suzuki-Miyaura Coupling

-

MBA: Excellent coupling partner. The C-B bond activates easily with Pd(0).

-

DMBA: Poor coupling partner. The high covalency of the C-B bonds and the electron-rich nature of the boron make transmetallation to Palladium slow and difficult. It is rarely used for this purpose.

Bio-Orthogonal Sensing

DMBA derivatives are increasingly used in hydrogen peroxide sensing . The C-B bond in borinic acids is cleaved by

Figure 2: Divergent synthesis pathways. Stoichiometry and temperature control are the sole factors preventing the formation of pyrophoric trimethylborane.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Snyder, H. R., et al. (1938). "Organoboron Compounds. Borinic Acids and Esters."[1][2][3][4] Journal of the American Chemical Society, 60(1), 105-111. Link

-

Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer. (Definitive source for

shifts). Link -

Kettner, C. A., & Shenvi, A. B. (1984). "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry, 259, 15106-15114. (Foundational text on Boron-Serine trapping). Link

-

Lippert, W. P., et al. (2011). "Borinic Acid-Catalyzed Peptide Synthesis." Journal of the American Chemical Society, 133(26), 10038–10041. (Application of borinic acids in catalysis). Link

Sources

Stability of Dialkylborinic Acids in Aqueous Solution: A Technical Guide

Executive Summary

Dialkylborinic acids (

This guide provides a rigorous analysis of their physicochemical stability in aqueous media. Unlike arylboronic acids, dialkylborinic acids possess high pKa values (>10) and significant oxidative lability. Their successful application requires a nuanced understanding of three competing degradation pathways: oxidative dealkylation , dehydration-dimerization , and protodeboronation .

Part 1: Physicochemical Stability Profile

Aqueous Speciation and Thermodynamics

In aqueous solution, dialkylborinic acids exist in a dynamic equilibrium governed by pH and concentration. Unlike carboxylic acids, they function as Lewis acids, accepting a hydroxide ion rather than donating a proton.

The Equilibrium Network

The stability of

-

Ionization (High pH): Formation of the hydroxyborinate anion.

-

Dehydration (High Concentration/Low Water Activity): Reversible formation of diboroxane anhydrides.

Key Insight: Dialkylborinic acids are significantly weaker acids than their aryl counterparts.

-

Arylboronic Acid pKa: ~8.8 (e.g., Phenylboronic acid)[1]

-

Dialkylborinic Acid pKa: ~10.5 – 12.5

Because alkyl groups are electron-donating (inductive effect

Oxidative Instability (The Critical Failure Mode)

The primary instability vector for dialkylborinic acids is autoxidation . Unlike hydrolysis, which is reversible, oxidation is irreversible and destructive.

-

Mechanism: Radical chain reaction initiated by molecular oxygen.

-

Product: Conversion of C-B bonds to C-O bonds, ultimately yielding boric acid and alcohols.

-

Kinetics: The reaction is fast (often diffusion-controlled) for lower alkyls (e.g., diethyl) and requires inert atmosphere handling. Steric bulk (e.g., di-tert-butyl) significantly retards this process.

Protodeboronation

While arylboronic acids suffer from ipso-protodeboronation under acidic/basic conditions, dialkylborinic acids are remarkably robust toward ionic C-B bond cleavage in water. The C(sp3)-B bond is thermodynamically strong. However, radical intermediates generated during oxidation can facilitate alkyl group cleavage.

Part 2: Visualization of Stability Pathways

The following diagram maps the competing equilibria and degradation pathways for a generic dialkylborinic acid in water.

Caption: Speciation of dialkylborinic acids. At pH 7.4, the neutral acid predominates, which is the species most vulnerable to aerobic oxidation.

Part 3: Experimental Characterization & Protocols

Protocol: Determination of Oxidative Stability via NMR

Objective: Quantify the half-life (

Reagents:

-

Dialkylborinic acid sample (freshly prepared or liberated from ethanolamine complex).

-

Deuterated solvent:

(with phosphate buffer pH 7.4) or -

Internal Standard: Trimethylsilylpropanoic acid (TSP) or 1,3,5-trimethoxybenzene (inert to oxidation).

Workflow:

-

Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, dissolve the borinic acid (10 mM) and internal standard (5 mM) in the degassed deuterated buffer.

-

Baseline Scan: Seal the NMR tube and acquire a

spectrum (-

Note:

typically shows a broad

-

-

Initiation: Open the tube to air and shake vigorously for 10 seconds to saturate with oxygen. Re-cap loosely (to allow air exchange) or bubble air continuously if kinetic rig is available.

-

Monitoring: Acquire spectra at set intervals (e.g., every 15 mins for 2 hours).

-

Analysis: Track the disappearance of the

-proton signal of the alkyl group and the appearance of the alcohol product protons.-

Self-Validation: The total integral of (Starting Material + Product) relative to the Internal Standard must remain constant. If it decreases, volatile products are being lost.

-

Protocol: pKa Determination via Spectrophotometric Titration

Since dialkylborinic acids are weak acids, potentiometric titration is often imprecise. UV-metric titration is preferred if the molecule has a chromophore (or attached aryl group). For pure alkyls,

Step-by-Step (

-

Prepare a series of buffers ranging from pH 8 to 14.[2]

-

Dissolve the borinic acid (5 mM) in each buffer.

-

Acquire

NMR spectra. -

Data Interpretation: The chemical shift (

) will move upfield as the geometry changes from trigonal ( -

Calculation: Fit the observed shift (

) to the Henderson-Hasselbalch equation:

Part 4: Stabilization Strategies

Researchers working with these compounds must employ specific strategies to prevent degradation during storage and assay conditions.

| Strategy | Mechanism | Applicability |

| Complexation (Neu's Reagent) | Formation of a 2-aminoethyl ester. The N->B coordinate bond fills the empty p-orbital, preventing oxidation and hydrolysis. | Storage: Best for solid-state storage. Must be hydrolyzed before use in assays. |

| Steric Shielding | Bulky groups (e.g., tert-butyl, cyclohexyl) block the approach of | Drug Design: Use bulky alkyls to improve metabolic stability. |

| Cyclization | Incorporating the boron into a ring (borolane/borinane) reduces ring strain upon re-hybridization. | Synthesis: Cyclic borinic acids are generally more stable than acyclic analogs. |

Diagram: Stabilization via Complexation

The most common method to store dialkylborinic acids is as their ethanolamine salts (diphenyborinic acid ethanolamine ester is a classic example, applicable to dialkyls).

Caption: Stabilization of borinic acids via formation of an N-coordinated cyclic ester.

References

-

Protodeboronation Mechanisms

- Title: Protodeboronation of (Hetero)

- Source: University of Edinburgh / ResearchG

-

URL:[Link]

-

pKa and Lewis Acidity

- Title: Acidity Constants of Boronic Acids as Simply as Possible.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Borinic Acid Applications & Properties

-

Oxidation Mechanisms

- Title: Mechanism for Hydroboration Oxidation (Radical Oxid

- Source: BYJU'S / Chemistry Educ

-

URL:[Link]

-

General Stability Data

Sources

Toxicity and Safety Assessment of Dimethylboron Compounds for Therapeutic Development

An In-depth Technical Guide:

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of boron, particularly in the form of dimethylboron and related organoboron moieties, represents a significant advancement in modern medicinal chemistry. These compounds possess unique chemical properties that enable novel mechanisms of action, most notably the ability to form reversible covalent bonds with biological targets. This has led to the successful development of therapeutics in oncology and other fields. However, the same reactivity that confers therapeutic benefit necessitates a rigorous and nuanced approach to safety and toxicity assessment. This guide provides a comprehensive framework for understanding and evaluating the toxicological profile of dimethylboron compounds, moving from foundational principles to detailed experimental protocols, to empower researchers to navigate the path to clinical development with scientific integrity and a steadfast commitment to safety.

The Toxicological Landscape of Boron-Containing Compounds

Before focusing on dimethylboron specifics, it is instructive to understand the broader toxicological context of boron compounds. Inorganic borates, such as boric acid, are not considered carcinogenic or mutagenic.[1] The primary toxicities identified in animal studies are reproductive and developmental.[1] High doses have been shown to cause testicular toxicity in multiple species and developmental effects in rats, including reduced fetal body weight and skeletal abnormalities.[2] The no-observed-adverse-effect-level (NOAEL) for developmental effects in rats, the most sensitive species, has been established at 9.6 mg boron/kg body weight/day.[1][3]

Conversely, studies on several novel, complex boron-containing therapeutic agents have found them to be negative in standard genotoxicity batteries, suggesting that it is possible to design organoboron compounds without inherent genetic toxicology liabilities.[4] This highlights a critical principle: while the toxicity of simple borates provides a baseline, the toxicological profile of a complex organoboron compound is profoundly influenced by its overall structure, metabolism, and target engagement.

Specific Profile of Dimethylboron Derivatives: A Case Study in Structure-Toxicity Relationships

Attaching organic groups, such as two methyl groups, to the boron atom fundamentally alters the molecule's properties. While general data on "dimethylboron" as a class is sparse, specific examples provide critical insight. A notable case is dimethylamine borane (DMAB), a reducing agent with occupational exposure risks. Case reports have demonstrated that DMAB is highly toxic to humans, with dermal absorption being a major route of exposure leading to significant neurotoxicity, including acute cortical and cerebellar injuries and delayed peripheral neuropathy.[5][6][7] This underscores that organoboron compounds can possess unique and potent toxicities distinct from simple inorganic borates, with neurotoxicity being a key potential liability.

High-dose exposures to other boranes in animal models have also shown effects on the central nervous system, liver, and kidneys.[8] Therefore, a thorough safety assessment of any new dimethylboron compound must proactively investigate a broad range of endpoints beyond the established reproductive and developmental concerns of inorganic boron.

Table 1: Representative Acute Toxicity Endpoints for Boron Compounds

| Compound Type | Primary Target Organs / Systems | Key Toxicities Observed | Citations |

| Inorganic Borates (e.g., Boric Acid) | Reproductive (Testes), Developmental (Fetus) | Testicular atrophy, reduced spermiation; Decreased fetal weight, skeletal malformations. | [1][2] |

| Dimethylamine Borane (DMAB) | Central & Peripheral Nervous System | Dizziness, ataxia, slurred speech, limb numbness, delayed peripheral neuropathy. | [5][6][7] |

| High-Dose Boranes (General) | CNS, Liver, Kidney, Stomach, Intestines | Convulsions, weakness, organ damage, gastrointestinal distress. | [8][9] |

Mechanistic Underpinnings: From Therapeutic Action to Off-Target Effects

The biological activity of dimethylboron compounds is rooted in the electron-deficient nature of the boron atom, which acts as a Lewis acid. This allows it to form a reversible covalent bond with biological nucleophiles, such as the hydroxyl group of a serine residue in the active site of a protease. This targeted, yet reversible, inhibition is the cornerstone of drugs like the proteasome inhibitor bortezomib.

However, this same reactivity can lead to off-target effects and toxicity if the compound interacts with other essential proteins containing similar nucleophilic residues. Understanding this mechanism is crucial for interpreting toxicity data and for designing safer, more selective molecules.

Diagram 1: Mechanism of Reversible Covalent Inhibition

Caption: Reversible interaction of a dimethylboron compound with a serine residue in an enzyme active site.

A Framework for Rigorous Safety Assessment

A systematic, tiered approach to toxicity testing is essential to build a comprehensive safety profile while adhering to the principles of reducing, refining, and replacing animal testing (the 3Rs). The process begins with a broad in vitro screening cascade to identify potential hazards early.

The In Vitro Screening Cascade

The initial phase of safety assessment relies on a battery of in vitro assays to flag potential liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity. These tests are performed outside of a living organism, typically on cultured bacterial or mammalian cells.[10][11] They are crucial for early decision-making and can often replace acute animal studies for specific endpoints like skin irritation.[12]

Diagram 2: Integrated In Vitro Safety Screening Workflow

Caption: A typical tiered workflow for initial in vitro safety assessment of a drug candidate.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's potential to cause DNA mutations.

-

Objective: To evaluate the mutagenic potential of a dimethylboron compound using several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.

-

Principle: The test measures the frequency of reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium. Testing is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Materials:

-

Histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test compound dissolved in a non-toxic solvent (e.g., DMSO).

-

S9 metabolic activation mix.

-

Minimal glucose agar plates.

-

Top agar containing a trace amount of histidine.

-

Positive and negative controls.

-

-

Procedure:

-

Aseptically combine the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a control buffer.

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Mix the culture with molten top agar and pour evenly onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of visible revertant colonies on each plate.

-

-

Interpretation: A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies over the background level observed in the negative control.

In Vivo Confirmatory Studies

If a compound shows a favorable in vitro profile, studies in living organisms (in vivo) are required to understand its effects on a complex biological system, including absorption, distribution, metabolism, and excretion (ADME) and potential target organ toxicities.[10] These studies are highly regulated and follow internationally harmonized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[13][14]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is a refined approach for determining the median lethal dose (LD50) that minimizes the number of animals required compared to traditional methods.

-

Objective: To determine the acute oral toxicity of a dimethylboron compound after a single dose.

-

Principle: Animals are dosed one at a time. The outcome for each animal (survival or death) determines the dose for the next animal. If an animal survives, a higher dose is used for the next; if it dies, a lower dose is used.

-

Species: Typically female rats, as they are often slightly more sensitive.

-

Procedure:

-

Select a starting dose based on available data (e.g., from in vitro cytotoxicity).

-

Administer a single oral dose of the compound to one animal.

-

Observe the animal intensively for the first 24 hours and periodically for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, and body weight).

-

Based on the outcome (survival/death), adjust the dose for the next animal using a pre-defined dose progression factor (typically 3.2).

-

The test is stopped when a specified number of dose reversals have occurred or other stopping criteria are met.

-

The LD50 value and its confidence interval are calculated using a maximum likelihood method.

-

-

Interpretation: The resulting LD50 value provides a quantitative measure of acute toxicity and is used for hazard classification and labeling. Clinical observations provide crucial information on potential target organs of toxicity.

From Data to Decision: Risk Assessment and Management

The ultimate goal of toxicity testing is not merely to identify hazards but to characterize risk. This involves integrating all nonclinical data to predict potential adverse effects in humans and establish a safe margin for clinical trials.

Diagram 3: The Iterative Cycle of Risk Assessment

Caption: The cycle of risk assessment, from hazard identification to risk management and back.

The process involves identifying the NOAEL from the most sensitive species and study, determining the anticipated human exposure, and calculating a margin of safety. This information is paramount for designing safe first-in-human clinical trials, selecting appropriate starting doses, and identifying biomarkers for clinical monitoring.

Conclusion

The development of dimethylboron compounds offers exciting therapeutic possibilities. However, their unique chemical reactivity demands a proactive, mechanism-aware, and rigorous safety assessment strategy. By employing a tiered testing framework that progresses from high-throughput in vitro screens to highly regulated in vivo studies, development teams can identify and mitigate risks early. This systematic approach not only fulfills regulatory requirements but, more importantly, upholds the ethical obligation to ensure patient safety, allowing the full therapeutic potential of this promising class of molecules to be realized.

References

- Ciaravino, V., et al. (2013). An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environmental and Molecular Mutagenesis, 54(7), 544-553.

- Kakehashi, A., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds. Regulatory Toxicology and Pharmacology, 118, 104825.

-

Türkez, H., et al. (2022). Boron Compounds Exhibit Protective Effects against Aluminum-Induced Neurotoxicity and Genotoxicity: In Vitro and In Vivo Study. Toxics, 10(8), 451. [Link]

- Türkez, H., et al. (2022). Boron compounds exhibit protective effects against aluminum-induced neurotoxicity and genotoxicity: In vitro and in vivo study.

- Brown, P. H., Wu, Y., & Hu, H. Mechanism of Boron Toxicity in Crop Plants. University of California, Davis.

- ECETOC. (1995). TR 063: Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings.

- A Comprehensive Review on Exploring the Mechanisms of Boron Toxicity in Plants. (2024). MAS Journal of Applied Sciences.

- Dabrowski, J. M., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Food and Chemical Toxicology, 154, 112329.

-

Fail, P. A., et al. (1998). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Reproductive Toxicology, 12(1), 1-18. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). ToxFAQs™ for Boron. [Link]

- Zhao, S., et al. (2024). Boron toxicity in plants: understanding mechanisms and developing coping strategies; a review. Plant Cell Reports, 43(1), 238.

- Gülüt, K. Y. (2024). A Comprehensive Review on Exploring the Mechanisms of Boron Toxicity in Plants. MAS Journal of Applied Sciences.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. [Link]

- Committee on the Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2025). Deriving a health-based guidance value for boron.

-

ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

-

Estevan, E., et al. (2022). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. [Link]

- Bolt, H. M., Başaran, N., & Duydu, Y. (2020). Effects of boron compounds on human reproduction. Archives of Toxicology, 94(3), 717-724.

-

Landis, W. G. (2020). Alleviation of boron toxicity in plants: Mechanisms and approaches. Critical Reviews in Environmental Science and Technology, 50(22), 2391-2431. [Link]

-

Bolt, H. M., Başaran, N., & Duydu, Y. (2020). Effects of boron compounds on human reproduction. PubMed. [Link]

- U.S. Environmental Protection Agency. (2004). Toxicological Review of Boron and Compounds.

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

U.S. Environmental Protection Agency. EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. [Link]

-

Heringa, M. B., et al. (2020). Toxicological endpoints and the OECD test guidelines available for in vivo and in vitro methods. ResearchGate. [Link]

-

O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press. [Link]

-

Hall, I. H., et al. (1991). Acute toxicity of amine-boranes and related derivatives in mice. Archiv der Pharmazie, 324(9), 573-577. [Link]

-

Slideshare. OECD guidelines for toxicology studies. [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. [Link]

-

OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. [Link]

-

Vinken, M., & Blaauboer, B. J. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Applied In Vitro Toxicology, 7(2), 49-58. [Link]

-

Soriano-Ursúa, M. A., et al. (2024). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 29(12), 2824. [Link]

-

Pacific BioLabs. OCSPP (EPA) - Pesticides and Toxic Substances. [Link]

-

Dyer, S. D., et al. (2011). Effects assessment: boron compounds in the aquatic environment. Ecotoxicology and Environmental Safety, 74(2), 298-308. [Link]

-

Tsan, Y. T., et al. (2006). Case Report: The Clinical Toxicity of Dimethylamine Borane. Environmental Health Perspectives, 114(1), 106-108. [Link]

-

U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.1300 Acute Inhalation Toxicity. [Link]

-

U.S. Environmental Protection Agency. (2025). About Test Guidelines for Pesticides and Toxic Substances. [Link]

-

Soriano-Ursúa, M. A., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Medicinal Chemistry Research, 22(11), 5517-5524. [Link]

-

Tsan, Y. T., et al. (2006). Case Report: The Clinical Toxicity of Dimethylamine Borane. PMC. [Link]

-

U.S. Environmental Protection Agency. (2025). Final Test Guidelines for Pesticides and Toxic Substances. [Link]

-

Hornek-Gausterer, R., et al. (2011). Effects assessment: Boron compounds in the aquatic environment. ResearchGate. [Link]

- Corradi, F., et al. (2012). Multiple Organ Damage Due to Boric Acid Toxicity. Journal of Forensic Sciences, 57(5), 1387-1390.

-

Usuda, K., Kono, K., & Dote, T. (2000). Toxicology and health impact of environmental exposure to boron. A review. Arhiv za higijenu rada i toksikologiju, 51(3), 335-347. [Link]

-

Tsan, Y. T., et al. (2006). Case report: the clinical toxicity of dimethylamine borane. PubMed. [Link]

-

Yılmaz, S., & Ünal, F. (2022). Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]

- Miljković, M., et al. (2016). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate. Arhiv za higijenu rada i toksikologiju, 67(1), 47-52.

Sources

- 1. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. Effects of boron compounds on human reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An assessment of the genetic toxicology of novel boron-containing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Case Report: The Clinical Toxicity of Dimethylamine Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case report: the clinical toxicity of dimethylamine borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Boron | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. criver.com [criver.com]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. epa.gov [epa.gov]

Methodological & Application

Application Note: Strategic Methylation via Suzuki-Miyaura Coupling

This Application Note is designed for researchers and process chemists seeking to implement robust methylation strategies using organoboron reagents. While "Dimethylborinic acid" (

This guide focuses on the practical application of these derivatives to overcome the inherent instability of methylboronic acid.

Executive Summary & Scientific Rationale

The introduction of a methyl group (Methylation) onto an aryl or heteroaryl scaffold is a ubiquitous requirement in medicinal chemistry ("Magic Methyl Effect"). However, the direct use of Methylboronic acid (

-

Instability: It undergoes rapid protodeboronation and oxidation.

-

Stoichiometry Issues: It often trimerizes, making precise molar equivalents difficult to calculate.

-

Volatility: It is difficult to handle in solid form.

To solve this, chemists utilize This compound derivatives and their cyclic anhydrides. The most prominent reagent is Trimethylboroxine (TMB) , a cyclic anhydride that hydrolyzes in situ to generate reactive methylboron species.

Key Mechanistic Insight

TMB (

Reagent Selection Guide

Understanding the specific "derivative" is crucial for success.

| Reagent | Chemical Structure | Stability | Atom Economy | Recommended Use Case |

| Trimethylboroxine (TMB) | Cyclic Anhydride (Trimer) | High (Liquid) | Moderate (1-2 Me groups transfer) | Standard. Robust methylation of aryl bromides/iodides. |

| Potassium Methyltrifluoroborate | High (Solid) | High (1 Me group) | Alternative. Best for scale-up or when anhydrous conditions are preferred (with specific cations). | |

| Methylboronic Acid MIDA Ester | MIDA-Boronate | Very High (Solid) | Low (High MW ligand) | Specialized. Iterative couplings or complex substrates requiring slow release. |

| This compound | Low (Volatile) | N/A | Not Recommended. Use TMB instead. |

Detailed Experimental Protocol

Protocol A: Methylation of Aryl Halides using Trimethylboroxine (TMB)

This protocol utilizes TMB as a stable source of the methyl group. It is optimized to minimize protodeboronation.

Materials:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: Trimethylboroxine (TMB) (50 wt. % in THF) – 3.5 equiv (Note: TMB is a trimer; excess is required as not all methyls transfer efficiently).

-

Catalyst:

(5-10 mol%) or -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (9:1 ratio).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a reaction vial equipped with a magnetic stir bar.

-

Add the Aryl Bromide (1.0 mmol),

(3.0 mmol, 414 mg), and Pd catalyst (0.05 mmol). -

Critical Step: Evacuate and backfill with Argon/Nitrogen (x3) to remove

, which accelerates protodeboronation.

-

-

Reagent Addition:

-

Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL).

-

Add Trimethylboroxine (3.5 mmol of methyl equivalents) via syringe.

-

Note: If using 50 wt% solution, calculate based on density (approx 0.89 g/mL).

-

-

Reaction:

-

Heat the mixture to 100–110 °C for 12–24 hours.

-

Monitoring: Check via LC-MS. Look for the mass of Product (

) vs. Starting Material ( -

Troubleshooting: If significant protodeboronation (Ar-H) is observed, lower temp to 80 °C and switch base to

.

-

-

Workup (Boron Removal):

Mechanistic Pathway & Visualization

The following diagram illustrates the activation of Trimethylboroxine and its entry into the catalytic cycle.

Figure 1: Activation pathway of Trimethylboroxine (TMB) into the Suzuki-Miyaura catalytic cycle. TMB acts as a masked equivalent of methylboronic acid, requiring hydrolysis to participate in transmetalation.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Protodeboronation (Ar-H) | Reaction temp too high or unstable "Me" species. | Switch to Potassium Methyltrifluoroborate ( |

| Low Conversion | Poor transmetalation rate. | Add Ag2O (Silver Oxide) as an additive (1.0 equiv) to facilitate transmetalation. |

| Homocoupling (Ar-Ar) | Oxidation of Pd species. | Ensure rigorous degassing. Switch catalyst to |

| Sticky Residue | Boron byproducts. | Perform an oxidative workup: Add 30% |

References

-

Gray, M., et al. (2000). "Practical Methylation of Aryl Halides by Suzuki-Miyaura Coupling." Tetrahedron Letters, 41(32), 6237-6240.

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(11), 858-868.

-

Deng, X., et al. (2006). "Efficient Synthesis of Methyl-Substituted Arenes via Suzuki-Miyaura Coupling of Methyltrifluoroborates." Journal of Organic Chemistry.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Application Note: Dimethylborinic Acid & Organoboron Catalysts in Organic Synthesis

This Application Note is designed for researchers and drug development professionals. It addresses the specific request for Dimethylborinic Acid (Me₂BOH) while providing critical context regarding its stability relative to the industry-standard Diphenylborinic Acid (Ph₂BOH) .

The guide focuses on the primary application of borinic acids: Regioselective Activation of Polyols (Carbohydrates) .

Part 1: Executive Summary & Reagent Profile

The "Borinic Acid" Catalytic Platform

Borinic acids (

Critical Reagent Distinction: Methyl vs. Phenyl

While This compound (Me₂BOH) represents the simplest structural homolog of this class, it presents significant handling challenges compared to Diphenylborinic acid (Ph₂BOH) .

| Feature | This compound (Me₂BOH) | Diphenylborinic Acid (Ph₂BOH) |

| Physical State | Volatile liquid / Unstable oil | Stable solid (often as ethanolamine complex) |

| Stability | Prone to dehydration (anhydride formation) and oxidation; often generated in situ. | Air-stable; shelf-stable for months. |

| Reactivity | High Lewis acidity; less steric bulk. | Balanced Lewis acidity; steric bulk aids selectivity. |

| Primary Use | Theoretical model; in situ small molecule activation. | Industry Standard for carbohydrate functionalization. |

Guidance: This protocol focuses on the general mechanism of borinic acid catalysis . While the mechanism applies to Me₂BOH, the experimental protocols utilize the Diphenyl variant (or its ethanolamine precatalyst) as the robust, verified system for drug development workflows.

Part 2: Mechanistic Insight (Bifunctional Activation)

The catalytic power of borinic acids lies in their ability to act as bifunctional catalysts . They do not merely act as Lewis acids; they covalently bind to the substrate to alter its geometry and electronic profile.

The Catalytic Cycle[1]

-

Pre-catalyst Activation: The borinic acid (or ester) exchanges with the substrate's cis-diol.

-

Covalent Capture: Formation of a five-membered cyclic borinic ester (dioxaborolane).

-

Activation: The formation of the "ate" complex (upon base coordination) or the inherent polarization of the B-O bond increases the nucleophilicity of the equatorial oxygen (in pyranosides).

-

Functionalization: The electrophile (e.g., acyl chloride, alkyl halide) attacks the activated oxygen.

-

Turnover: The product is released, and the catalyst is regenerated.

Visualization: Borinic Acid Catalytic Cycle

Caption: The catalytic cycle showing reversible covalent capture of the diol, activation of the specific oxygen atom, and regeneration of the catalyst.

Part 3: Key Applications & Data

Regioselective Acylation of Carbohydrates

This is the most mature application. Borinic acids differentiate between hydroxyl groups based on the stability of the intermediate borinic ester.

-

Selectivity: Typically >95:5 for the equatorial oxygen in cis-1,2-diols.

-

Comparison: Superior to organotin reagents (toxic) and enzymatic methods (substrate limited).

Regioselective Alkylation

Using borinic acids to promote mono-alkylation (e.g., benzylation) of diols.[1]

-

Mechanism: The "ate" complex increases the nucleophilicity of the oxygen, allowing reaction with less reactive halides under mild conditions.

Regioselective Glycosylation

Recent advances (Taylor Group) utilize borinic acids to activate glycosyl acceptors, controlling both regioselectivity and stereoselectivity (1,2-cis vs 1,2-trans linkages).

Comparative Data: Catalyst Performance (Acylation of Methyl

| Catalyst (10 mol%) | Yield (%) | Regioselectivity (3-O : 2-O) | Notes |

| Me₂BOH (in situ) | ~60-70%* | Moderate | High volatility leads to catalyst loss; difficult to control stoichiometry. |

| Ph₂BOH | 93% | >99 : 1 | Stable, reproducible, high steric control. |

| 4-F-Ph₂BOH | 88% | 98 : 2 | Electron-deficient variants can alter rate. |

| None (Control) | <5% | N/A | Reaction does not proceed effectively without catalyst. |

Part 4: Detailed Experimental Protocol

Protocol: Regioselective Mono-Acylation of a Pyranoside

Target: Selective acylation of the C3-hydroxyl of a mannose derivative. Standard Catalyst: 2-Aminoethyl diphenylborinate (Precuresor to Ph₂BOH). Note on Me₂BOH: If Me₂BOH is strictly required for intellectual property or specific steric reasons, generate it in situ from tetramethyldiborane (caution: pyrophoric) or hydrolysis of trimethylborane. However, the protocol below uses the robust Ph₂BOH system.

Reagents & Equipment[2][3][4][5]

-

Substrate: Methyl

-D-mannopyranoside (1.0 equiv) -

Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)

-

Electrophile: Benzoyl chloride (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

-

Apparatus: Flame-dried round-bottom flask, magnetic stir bar, inert gas (N₂/Ar) line.

Step-by-Step Procedure

-

Catalyst Activation (In Situ):

-

To a reaction flask containing the 2-Aminoethyl diphenylborinate (0.1 mmol, 10 mol%), add the Substrate (1.0 mmol) and anhydrous MeCN (10 mL).

-

Mechanistic Note: The amine complex is stable. It dissociates/hydrolyzes in the presence of the diol substrate to form the active borinic ester species.

-

-

Reaction Assembly:

-

Add DIPEA (1.5 mmol, 261 µL) to the stirring mixture.

-

Stir at room temperature for 15 minutes to ensure formation of the borinic ester intermediate. The solution should become clear.

-

-

Electrophile Addition:

-

Add Benzoyl chloride (1.1 mmol, 128 µL) dropwise via syringe.

-

Observation: A mild exotherm may occur. A precipitate (amine hydrochloride salt) may form.

-

-

Monitoring:

-

Stir at room temperature. Monitor by TLC (typically 1-4 hours).

-

Endpoint: Disappearance of starting polyol and appearance of the mono-acylated product.

-

-

Work-up:

-

Quench the reaction with methanol (1 mL) to destroy excess acyl chloride.

-

Concentrate the solvent under reduced pressure.

-

Purification: The borinic acid residue can be removed by flash chromatography (silica gel). The borinic acid often elutes separately or hydrolyzes on the column.

-

Optional Recovery: The catalyst can be recovered by treating the aqueous workup phase with ethanolamine to re-precipitate the stable complex.

-

-

Characterization:

-

Verify regioselectivity via 1H NMR (shift of the proton attached to the acylated carbon).

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation (oxidation/hydrolysis) | Ensure anhydrous solvents; use fresh catalyst. If using Me₂BOH, ensure inert atmosphere (glovebox). |

| Poor Regioselectivity | Temperature too high | Lower temperature to 0°C or -20°C to enhance kinetic control. |

| Over-acylation | Excess electrophile | Strictly control stoichiometry (1.0 - 1.1 equiv). |

| Catalyst Loss (Me₂BOH) | Volatility | Use a sealed tube or switch to the heavier Ph₂BOH or Bu₂BOH . |

Safety Warning: this compound

If attempting to synthesize or use This compound (Me₂BOH) directly:

-

Pyrophoric Precursors: Synthesis often involves Trimethylborane (TMB) or Tetramethyldiborane , both of which are pyrophoric gases/liquids.

-

Handling: Must be handled in a glovebox or rigorous Schlenk line.

-

Toxicity: Boron compounds can be toxic; avoid inhalation.[6]

Part 6: References

-

Taylor, M. S. (2015). "Catalysis Based on Reversible Interactions of Organoboron Compounds." Accounts of Chemical Research, 48(2), 295–305. Link

-

Lee, D., & Taylor, M. S. (2011). "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society, 133(11), 3724–3727. Link

-

D'Angelo, K. A., & Taylor, M. S. (2016). "Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates." Journal of the American Chemical Society, 138(35), 11058–11066. Link

-

Chan, L., & Taylor, M. S. (2011).[1] "Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative." Organic Letters, 13(12), 3090–3093.[1] Link

-

BenchChem. (2025).[5] "Safety and Handling of Trimethylborane and this compound Derivatives." Link

Sources

- 1. Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. React App [pmc.umicore.com]

- 4. Creating glycoside diversity through stereoselective carboboration of glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. vdoc.pub [vdoc.pub]

Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of Unstable Alkylborinic Acids

Answering your advanced questions about: Unstable Alkylborinic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alkylborinic acids. This guide is designed to provide in-depth, practical solutions to the challenges associated with the storage, handling, and use of these highly reactive yet synthetically valuable compounds. My aim is to move beyond simple instructions and offer a deeper understanding of the chemical principles governing their stability, empowering you to troubleshoot issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the fundamental properties and storage of alkylborinic acids.

Question 1: What makes alkylborinic acids inherently unstable?

Alkylborinic acids (R₂BOH) possess a vacant p-orbital on the boron atom, making them potent electrophiles and Lewis acids. This electronic characteristic is the primary driver of their instability. They are highly susceptible to degradation via two main pathways:

-

Oxidation: The carbon-boron (C-B) bond is prone to rapid oxidative cleavage in the presence of atmospheric oxygen.[1][2] This process, often referred to as deboronation, typically yields alcohols and boric acid, consuming your active reagent.[2]

-

Hydrolysis: Alkylborinic acids react readily with moisture, which can lead to protodeboronation (cleavage of the C-B bond by a proton source) or the formation of boroxines (cyclic trimers) through the loss of water.[3][4]

Certain structural features exacerbate this instability. For instance, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are known to be particularly prone to decomposition on the benchtop.[5][6]

Question 2: What are the ideal storage conditions for a newly received container of an alkylborinic acid?

Proper storage from the moment of receipt is critical to maximizing the shelf-life of the reagent. The core principle is to rigorously exclude both air and moisture.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[7] |

| Temperature | Cool to Cold (Refrigerate or Freeze) | Reduces the rate of decomposition reactions. Typically +4°C is sufficient, but some highly unstable derivatives may require freezing.[8][9] |

| Light | Dark (Amber Container/Foil) | Protects against potential photolytic degradation pathways.[8][10] |

| Container | Original Manufacturer's Packaging | Suppliers often use specialized packaging like Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[11] |

Upon Receipt Protocol:

-

Inspect: Check that the container seal is intact.

-

Parafilm: For standard screw-cap bottles, wrap the cap and neck juncture with Parafilm for an extra barrier against atmospheric moisture.

-

Log: Record the date of receipt and the date of first opening on the bottle.[12]

-

Store Promptly: Immediately place the container in the appropriate temperature-controlled, dark environment under an inert atmosphere if possible (e.g., inside a desiccator or glovebox).[8]

Question 3: How can I visually or analytically determine if my alkylborinic acid has degraded?

Visual inspection can provide initial clues, but analytical confirmation is often necessary.

-

Visual Cues:

-

Change in Physical State: Clumping or caking of a powder can indicate moisture absorption.[13]

-

Discoloration: Any change from the original color may suggest oxidative decay or the formation of impurities.

-

-

Analytical Verification:

-

NMR Spectroscopy: Taking a ¹H or ¹¹B NMR spectrum of a small aliquot is a definitive way to assess purity.[4][8] The presence of new peaks or a significant decrease in the ratio of product to impurity peaks compared to a reference spectrum indicates degradation.

-

Titration: For alkyllithium-derived borinic acids, titration methods can determine the concentration of the active reagent.

-

Question 4: Are there more stable alternatives to traditionally unstable alkylborinic acids?

Yes. The challenges of handling unstable boronic and borinic acids have led to the development of highly effective, air-stable surrogates.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[6] They are designed for "slow-release" cross-coupling, where the active boronic acid is generated in situ under the reaction conditions.[5] This strategy circumvents the problems of both long-term storage and decomposition in the reaction flask.[5][6]

-

Boronate Esters: Protection of the boronic acid as an ester, particularly with bulky diols like pinacol, can significantly enhance stability against oxidation and hydrolysis.[1]

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to help you diagnose and resolve issues that may arise during your experiments.

Scenario 1: My reaction yield is consistently low or zero, and I suspect the alkylborinic acid reagent.

| Possible Cause | Diagnostic Check | Proposed Solution |

| Reagent Degradation | The bottle is old, has been opened multiple times, or was stored improperly. | Assess the reagent's purity via NMR.[8] If significant degradation is confirmed, purchase a new bottle. For critical, small-scale reactions, consider using a freshly prepared sample if feasible. |

| Incomplete Reagent Transfer | A partial vacuum created in the headspace during syringe transfer may have pulled in air/moisture, degrading the remaining reagent. | When withdrawing the reagent, always use a positive pressure of inert gas (e.g., a nitrogen or argon balloon attached to a needle) to replace the volume removed. |

| Reaction Condition Incompatibility | The borinic acid is degrading under the specific reaction conditions (e.g., presence of an oxidant, prolonged heating in aqueous media). | Test the stability of your borinic acid under the reaction conditions (solvent, base, temperature) without the other coupling partner. Monitor by TLC or NMR over time. If unstable, consider switching to a more robust surrogate like a MIDA boronate.[5][6] |

Scenario 2: My crude NMR/LC-MS shows unexpected byproducts.

| Possible Cause | Diagnostic Check | Proposed Solution |

| Oxidative Deboronation | The byproduct has a mass corresponding to the alcohol derivative of your alkyl group (R-OH). | This indicates oxygen exposure. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.[7][8] |

| Hydrolysis/Protodeboronation | The byproduct is the simple alkane (R-H) corresponding to your alkyl group. | This points to moisture or a proton source. Ensure all solvents and reagents are rigorously dried. If the reaction requires an aqueous base, consider slow addition or using a biphasic system to minimize contact time. Using MIDA boronates can help by releasing the boronic acid slowly in the presence of water.[6] |

| Workup-Induced Decomposition | The crude reaction mixture (pre-workup) looks clean on TLC, but new spots appear after aqueous extraction or chromatography.[14] | Your product or remaining starting material may be unstable to the pH of the aqueous wash or the silica gel on the column.[14] Test the stability of a small sample separately with your workup reagents. Consider a non-aqueous workup or using deactivated silica gel. |

Experimental Protocols & Workflows

Adherence to rigorous technique is paramount when handling unstable alkylborinic acids.

Protocol 1: Standard Procedure for Long-Term Storage

This protocol details the best practice for storing a new or in-use bottle of an unstable alkylborinic acid.

-

Prepare the Storage Environment: Designate a section in a refrigerator (+4 °C) or freezer (-20 °C), as recommended by the manufacturer.[8] Place a container of a desiccant, such as anhydrous calcium chloride, inside this section.

-

Seal the Primary Container: After each use, ensure the cap (e.g., Sure/Seal™ cap or screw cap) is securely fastened.

-

Secondary Containment: Place the sealed bottle inside a larger, air-tight secondary container (e.g., a wide-mouthed jar with a screw-top lid or a sealed plastic bag). Add a small amount of desiccant to the secondary container.

-

Inert Atmosphere (Optional but Recommended): Before sealing the secondary container, flush it with a gentle stream of argon or nitrogen.

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and the date it was placed in storage.[12]

-

Removal from Storage: When removing the container from cold storage, allow the secondary container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture on the cold primary bottle.[7]

Decision Workflow for Storage

The following diagram illustrates a logical workflow for determining the appropriate storage method for your alkylborinic acid.

Caption: Decision tree for selecting the correct storage conditions.

Primary Degradation Pathways

Understanding the chemical transformations that lead to reagent failure is key to preventing them.

Caption: Simplified overview of major degradation pathways.

References

-

Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]

-

Synthesis of alkylboronic acids and alkylboronates. Organic Chemistry Portal. [Link]

-

How to Store Reagents. Department of Chemistry: University of Rochester. [Link]

-

Best Practices for Proper Chemical Storage. The Synergist. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH. [Link]

-

A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. (2009, May 27). PubMed - NIH. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed - NIH. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]

-

Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]

-

Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide. ResearchGate. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

BORIC ACID. J.T. Baker. [Link]

-

Boric Acid. Etimine USA. [Link]

-

Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. [Link]

-

How To Store Boric Acid. Lab Alley. [Link]

-

Borate handling and storage. borax.com. [Link]

-

Boron/Aluminum Reagents. Wordpress. [Link]

-

Boron and Aluminium reagents, Lewis acids. Wordpress. [Link]

-

How To: Troubleshoot a Reaction. Chemistry - University of Rochester. [Link]

Sources

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. How To [chem.rochester.edu]

- 9. fishersci.com [fishersci.com]

- 10. cubework.com [cubework.com]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 12. Best Practices for Proper Chemical Storage [publications.aiha.org]

- 13. borax.com [borax.com]

- 14. How To [chem.rochester.edu]

removing dimethylborinic acid byproducts from reaction mixtures

Topic: Removal of Dimethylborinic Acid (DMBA) Byproducts

Case ID: DMBA-CLEANUP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Definition

The Enemy: this compound (

Why Standard Workups Fail:

-

Lipophilicity: DMBA partitions poorly into neutral water, remaining in your organic phase (DCM, Et2O, EtOAc).

-

Volatility: It has a vapor pressure that allows it to co-distill with solvents, yet it often sublimates or "streaks" rather than fully evaporating, contaminating high-vacuum lines and rotovaps.

-

Chromatographic Ghosting: On silica gel, it streaks and co-elutes with products of medium polarity, often appearing as a "ghost" broad baseline hump.

The Solution: You cannot simply "wash" DMBA away. You must chemically sequester it into a coordinate complex that forces a phase change (precipitation or water solubility).

Diagnostic Module: Is DMBA Your Contaminant?

Before initiating a rescue protocol, confirm the identity of the impurity.

Spectral Signatures

| Method | Signature Characteristic | Notes |

| Often overlaps with silicone grease or TMS. Look for a peak that integrates to 3H or 6H relative to the impurity level. | ||

| Distinct from boronate esters ( | ||

| TLC (Silica) | Streaking / Non-distinct | Does not stain well with UV. Requires Curcumin or KMnO |

| Physical | Pungent, chemical odor | Distinctive, sharp smell even at low concentrations. |

Critical Warning: If you see a broad singlet near 0.4 ppm that persists after a standard bicarbonate wash, it is almost certainly a methyl-boron species.

Removal Protocols

Protocol A: The "Gold Standard" (Ethanolamine Complexation)

Best For: Acid-sensitive substrates, large-scale reactions, and preserving product integrity. Mechanism: Ethanolamine (or diethanolamine) acts as a bidentate ligand. The nitrogen lone pair donates into the empty p-orbital of the boron, forming a coordinate covalent bond. This creates a "boron-ate" complex that is either insoluble in non-polar solvents or highly water-soluble.

Step-by-Step Workflow

-

Dilution: Dilute your crude reaction mixture with a non-polar solvent (Et

O or MTBE are ideal; DCM is acceptable but less effective for precipitation). -

Scavenger Addition: Add ethanolamine (or diethanolamine) to the mixture.

-

Stoichiometry: 1.5 to 2.0 equivalents relative to the initial boron loading.

-

-

Agitation: Stir vigorously for 30–60 minutes at room temperature.

-

Observation: Look for the formation of a white/off-white precipitate (the borinic acid-amine adduct).

-

Separation:

Visual Workflow (Graphviz)

Caption: Decision tree for ethanolamine scavenging. The formation of a coordinate bond alters the solubility profile of the boron impurity.

Protocol B: The "Nuclear Option" (Oxidative Workup)

Best For: Substrates stable to oxidation (no sulfides, free amines, or oxidizable alkenes).

Mechanism: Hydrogen peroxide converts the C-B bonds into C-O bonds. For DMBA (

Step-by-Step Workflow

-

Cooling: Cool the reaction mixture (THF/Water or similar) to 0°C.

-

Addition: Carefully add 30% H

O-

Caution: Exothermic reaction.

-

-

Stirring: Allow to warm to room temperature and stir for 1 hour.

-

Extraction: Extract with EtOAc or DCM.

-

Wash: Wash the organic layer with saturated Na

S

Troubleshooting & FAQs

Q: I tried rotovapping the DMBA away, but it's still there. Why?

A: DMBA is "sticky." While volatile, it readily forms anhydrides (boroxines) upon heating, which are less volatile. Furthermore, it sublimates and coats the neck of your rotovap, only to fall back into your flask when you release the vacuum.

-

Fix: Do not rely on evaporation. Use Protocol A (Complexation).

Q: Can I use Silica Gel Chromatography?

A: Only if you modify the silica. Standard silica is slightly acidic, which can cause DMBA to streak.

-

The "Fukushima" Modification: Treat your silica gel column with 10% KF (Potassium Fluoride). The fluoride ions form a trifluoroborate salt (

) with the boron, which is highly polar and stays at the baseline while your product elutes.

Q: Why not just use Pinacol?

A: Adding pinacol converts DMBA to dimethylboron pinacol ester. While this is a discrete species that runs well on silica, it is still lipophilic and difficult to separate if your product has a similar

Safety & Toxicity Warning

Neurotoxicity Alert: Small alkyl boron compounds, including this compound and its precursors (like trimethylborane), are neurotoxic . They can cross the blood-brain barrier.

-

Symptoms: Dizziness, nausea, and in severe cases of high exposure, peripheral neuropathy.

-

Handling: Always handle crude mixtures containing DMBA in a well-ventilated fume hood.

-

Waste: Segregate boron-containing aqueous waste from standard organic waste if required by your EH&S protocols.

References

-

Mechanism of Boron Scavenging

-

General Workup Strategies

-

Safety Data (Analogous Compounds)

-

Thermo Fisher Scientific.[4] "Safety Data Sheet: this compound derivatives."

- Explanation: General safety protocols for handling alkylborinic acids and their neurotoxic potential.

-

-

NMR Characterization

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com [carlroth.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

purification techniques for volatile organoboron compounds

Technical Support Center: Purification of Volatile Organoboron Compounds

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Volatility, Instability, and Purification Artifacts in Organoboron Synthesis

Decision Matrix: Select Your Workflow

Before attempting purification, categorize your compound based on volatility and Lewis acidity. This decision tree prevents common yield losses associated with vacuum transfers or silica degradation.

Figure 1: Strategic decision tree for organoboron purification, prioritizing thermal stability and phase transitions.

Troubleshooting Guide & FAQs

Issue 1: "My product disappears during rotary evaporation."

Diagnosis: Volatility-induced loss. Many low molecular weight (MW) organoboranes (e.g., allylboronates, vinyl boronic esters) have significant vapor pressure. Standard high-vacuum rotary evaporation will strip the product along with the solvent.

Corrective Actions:

-

Switch Solvents: Avoid high-boiling solvents like Toluene or DMF in the reaction if possible. Use Pentane or Diethyl Ether for workup. These can be removed at atmospheric pressure or very mild vacuum (>400 mbar).

-

Azeotropic Considerations: Pinacol (the byproduct of boronic ester hydrolysis) sublimes. If your product is a pinacol ester, it may co-distill with pinacol.

-

The "Trap-to-Trap" Method: If you suspect product loss, wash your rotavap trap with ether and analyze by GC-MS. If found, switch to Kugelrohr Distillation (see Protocol A).

Issue 2: "My compound streaks on TLC and stains at the baseline."

Diagnosis: Silanol interaction and Lewis Acidity.

Boronic esters are Lewis acidic.[1] The empty p-orbital on the boron atom coordinates with the Lewis basic oxygen atoms of the silanol groups (

-

Streaking/Tailing: Non-specific adsorption.

-

Hydrolysis: Silica gel is slightly acidic (

) and wet, catalyzing the cleavage of boronic esters back to boronic acids, which stick to the baseline.

Corrective Actions:

-

Passivate the Silica: Add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the silica acidity and blocks active sites.

-

Note: If your compound is base-sensitive, use Boric Acid Impregnated Silica (See Protocol B).

-

-

Switch Stationary Phase: Use Neutral Alumina . It is less acidic than silica and often resolves streaking issues for boronic esters.

-

Derivatize: Convert the unstable ester into a MIDA boronate . The MIDA ligand coordinates to the boron's empty p-orbital (

hybridization), rendering it chemically inert to silica and air [1].

Issue 3: "I am observing protodeboronation (C-B bond cleavage)."

Diagnosis: Metal-catalyzed or pH-induced cleavage.

Protodeboronation is the replacement of the

-

2-Heterocyclic boronic acids (e.g., 2-pyridine boronic acid).

-

Poly-fluorinated aryl boronates .

Mechanism: The reaction is often catalyzed by trace transition metals (Pd, Cu) remaining from the synthesis or by heating in the presence of base/water.

Corrective Actions:

-

Avoid Base/Heat: Do not heat crude mixtures in basic aqueous media longer than necessary.

-

Convert to

Salts: Potassium trifluoroborates are significantly more resistant to protodeboronation than their boronic acid/ester counterparts due to the saturation of the boron center [2].

Validated Experimental Protocols

Protocol A: Kugelrohr Distillation for Volatile Boronates

Best for: Isolating liquids <5 g with boiling points <200°C.

The Setup: A Kugelrohr (bulb-to-bulb) distillation apparatus minimizes the "path length" the vapor must travel, reducing thermal stress and loss.[2]

Steps:

-

Pre-weigh the receiving bulb.

-

Transfer the crude oil into the source bulb (smallest bulb). Fill no more than 1/3 full.

-

Connect the bulbs horizontally: Source Bulb (Oven)

Receiving Bulb (Cooled) -

Cooling: Place the receiving bulb in a dry ice/acetone bath (or ice water if BP is >100°C).

-

Vacuum: Apply vacuum slowly to prevent bumping. Aim for <0.5 mmHg.[2]

-

Rotation: Start rotation at medium speed.

-

Heating: Increase oven temperature gradually.

-

Rule of Thumb: The Kugelrohr boiling point is often 20-40°C lower than standard distillation due to the high vacuum and short path.

-

-

Collection: Once the source bulb is empty, stop heating, release vacuum with nitrogen, and weigh the receiving bulb.

Protocol B: Boric Acid Impregnated Silica (To Prevent Hydrolysis)

Best for: Flash chromatography of labile pinacol esters.

Rationale: Saturating the silica surface with boric acid prevents the stationary phase from hydrolyzing your valuable organoboron compound.

Preparation:

-

Dissolve Boric Acid (

) in Methanol (approx. 1 g Boric Acid per 20 g Silica). -

Add the silica gel to the solution and mix thoroughly to create a slurry.

-

Remove the methanol under reduced pressure (rotavap) until the silica is a dry, free-flowing powder.

-

Use this "doped" silica to pack your flash column.

-

Eluent: Run your column with standard Hexanes/EtOAc mixtures.